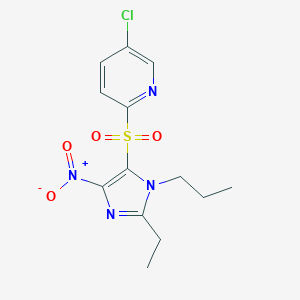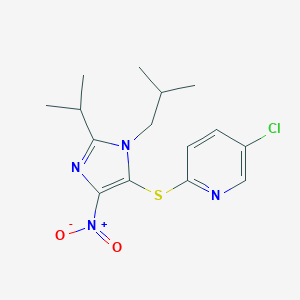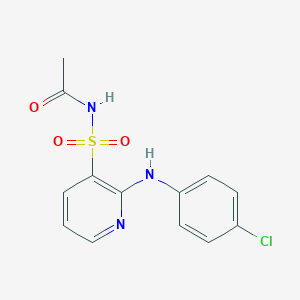![molecular formula C12H8F3NO3S B215215 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinol](/img/structure/B215215.png)
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinol, commonly known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TFP is a white crystalline solid that belongs to the class of sulfonamides and has a molecular weight of 327.32 g/mol.
Mecanismo De Acción
The mechanism of action of TFP is not fully understood. However, it is known that TFP inhibits the activity of carbonic anhydrases and metalloproteinases by binding to their active sites. This inhibition leads to a decrease in the activity of these enzymes, which can have various physiological effects.
Biochemical and Physiological Effects:
TFP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. TFP has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, TFP has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TFP in lab experiments is its high purity and stability. TFP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using TFP is its potential toxicity. TFP has been found to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on TFP. One area of interest is the development of TFP-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of TFP and its effects on various enzymes and physiological systems. Finally, research is needed to determine the safety and efficacy of TFP in human clinical trials.
Métodos De Síntesis
TFP can be synthesized using a variety of methods, including the reaction of 2,6-dichloropyridine with sodium bisulfite and trifluoromethylphenylsulfonamide in the presence of a base. Another method involves the reaction of 2,6-dichloropyridine with trifluoromethylphenylsulfonamide in the presence of a base and a palladium catalyst. These methods result in the formation of TFP with high yields and purity.
Aplicaciones Científicas De Investigación
TFP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes, including carbonic anhydrases and metalloproteinases. TFP has also been found to have antitumor activity in vitro and in vivo. Additionally, TFP has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
Nombre del producto |
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinol |
|---|---|
Fórmula molecular |
C12H8F3NO3S |
Peso molecular |
303.26 g/mol |
Nombre IUPAC |
6-[3-(trifluoromethyl)phenyl]sulfonylpyridin-3-ol |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)8-2-1-3-10(6-8)20(18,19)11-5-4-9(17)7-16-11/h1-7,17H |
Clave InChI |
YTFWXVCJKWERHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=NC=C(C=C2)O)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)C2=NC=C(C=C2)O)C(F)(F)F |
Solubilidad |
41.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215133.png)
![4-nitro-1-methyl-5-[(2,4,5-trichlorophenyl)sulfanyl]-1H-imidazole](/img/structure/B215134.png)
![5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215135.png)
![6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid](/img/structure/B215136.png)

![6-[(3-Methylphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B215141.png)
![5-Nitro-2-[(3-methylphenyl)sulfanyl]pyridine](/img/structure/B215142.png)

![N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamide](/img/structure/B215146.png)

![N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215150.png)
![4-[(3-Methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215151.png)

![3-Chloro-2-[(4-methylpyridin-2-yl)sulfanyl]pyridine](/img/structure/B215154.png)